molecular formula C11H12N4O2 B1519360 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1147675-34-0

1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1519360
CAS No.: 1147675-34-0
M. Wt: 232.24 g/mol
InChI Key: QRYFTINPHMKNBZ-UHFFFAOYSA-N
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Description

Structural Characterization and IUPAC Nomenclature

The systematic name this compound follows IUPAC nomenclature conventions for substituted triazole derivatives. The compound features a 1H-1,2,3-triazole core ring system, which constitutes a five-membered heterocyclic ring containing three nitrogen atoms positioned at the 1-, 2-, and 3-positions. The structural characterization reveals several key features that define this molecule's chemical identity and properties.

The molecular structure incorporates a 3-aminophenyl group attached to the N1 position of the triazole ring, creating a direct connection between the aromatic system and the heterocyclic core. This substitution pattern is designated by the "1-(3-aminophenyl)" portion of the name, indicating that the amino group is located at the meta position relative to the triazole attachment point on the benzene ring. The presence of the amino group at this position provides opportunities for hydrogen bonding interactions and potential further chemical modifications.

At the 5-position of the triazole ring, an ethyl group (C₂H₅) is present, contributing to the compound's lipophilic character and influencing its overall molecular geometry. The ethyl substituent is represented in the systematic name as "5-ethyl," following standard nomenclature protocols for alkyl substituents on heterocyclic rings. This alkyl group affects the compound's solubility profile and may influence its interaction with biological targets or synthetic reagents.

The carboxylic acid functionality is positioned at the 4-position of the triazole ring, forming the "triazole-4-carboxylic acid" portion of the systematic name. This carboxyl group serves as a crucial functional handle for further chemical transformations and contributes significantly to the compound's chemical behavior. The presence of the carboxylic acid group enables the formation of salts, esters, and amides, expanding the synthetic utility of this heterocyclic scaffold.

Structural Feature Position Chemical Group Impact on Properties
Aminophenyl substituent N1 3-aminophenyl Hydrogen bonding capability, aromatic character
Alkyl substituent C5 Ethyl group Lipophilicity, steric effects
Carboxylic acid C4 COOH Polarity, derivatization potential
Triazole core Ring system 1H-1,2,3-triazole Aromatic stability, coordination sites

The Standard International Chemical Identifier (InChI) for this compound is documented as InChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17), providing a unique digital representation of its molecular structure. The corresponding InChI Key QRYFTINPHMKNBZ-UHFFFAOYSA-N serves as a condensed identifier for database searches and computational applications.

Spectroscopic characterization of 1,2,3-triazole-4-carboxylic acid derivatives has been extensively studied using combined nuclear magnetic resonance spectroscopy and quantum-chemical calculations. These analytical approaches have established important relationships between theoretical predictions and experimental observations for triazole carboxylic acids. The structural analysis reveals that 1H and 13C nuclear magnetic resonance spectra can be accurately compared to their corresponding calculated spectra using the Gauge-Independent Atomic Orbital method, providing valuable insights into the electronic structure and conformational behavior of these compounds.

The molecular geometry of triazole carboxylic acids demonstrates significant dependence on environmental factors, making them sensitive probes for structural analysis. Research has shown that the photophysical properties of 2-aryl-1,2,3-triazole acids are notably affected by their microenvironment, suggesting potential applications as molecular sensors. These findings highlight the importance of understanding the detailed structural characteristics of compounds like this compound for predicting their behavior in different chemical and biological contexts.

Historical Context of Triazole Derivatives in Heterocyclic Chemistry

The historical development of triazole chemistry represents one of the most significant advances in heterocyclic chemistry, with roots extending back to the late 19th century. The term "triazole" was first introduced by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This foundational work established the nomenclature and basic structural understanding that continues to guide triazole research today.

The early synthesis of 1H-1,2,3-triazole was achieved in 1910 by German chemists Otto Dimroth and Gustav Fester, who developed a method involving the thermal reaction of hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours. This pioneering synthetic approach demonstrated the feasibility of constructing the triazole ring system through cycloaddition reactions, laying the groundwork for modern synthetic methodologies. Dimroth's contributions to triazole chemistry extended beyond synthesis to include the discovery of the Dimroth rearrangement, a fundamental reaction involving the exchange of positions between substituent nitrogen atoms and ring nitrogen atoms in amine-substituted 1,2,3-triazoles.

The recognition of triazoles as pharmacologically active compounds emerged in 1944 with the discovery of antifungal activities in azole derivatives. This breakthrough observation led to the systematic development of triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. The mechanism of antifungal action was subsequently elucidated, revealing that triazole structures can coordinate with heme iron of cytochrome P450 enzymes, thereby inhibiting ergosterol synthesis in fungal cells.

The fundamental chemistry of triazoles reveals two principal isomeric forms: 1,2,3-triazole and 1,2,4-triazole, each exhibiting distinct tautomeric behavior. In 1,2,3-triazoles, both 1H- and 2H- forms exist in equilibrium, with the 2H-1,2,3-triazole predominating in aqueous solution at a 2:1 ratio compared to the 1H-form. This tautomeric equilibrium has important implications for the chemical reactivity and biological activity of triazole derivatives.

Historical Milestone Year Contributor Significance
Triazole nomenclature 1885 Bladin Established naming conventions
First 1H-1,2,3-triazole synthesis 1910 Dimroth and Fester Demonstrated synthetic feasibility
Antifungal activity discovery 1944 Woolley Revealed pharmaceutical potential
Huisgen cycloaddition development 1963 Huisgen Modernized synthetic approaches

The development of modern synthetic approaches to triazole carboxylic acids has been significantly influenced by advances in cycloaddition chemistry. The Huisgen 1,3-dipolar cycloaddition reaction, developed in the 1960s, provided a powerful tool for constructing triazole rings with precise regioselectivity. This methodology has been further refined through the introduction of copper-catalyzed azide-alkyne cycloaddition reactions, enabling the efficient synthesis of 1,4-disubstituted triazoles under mild reaction conditions.

Recent synthetic developments have focused on the preparation of triazole carboxylic acids through various strategies, including the cycloaddition of substituted alkynes with azide derivatives. The preparation of acidic 5-hydroxy-1,2,3-triazoles via cycloaddition reactions has been documented, with single-crystal X-ray diffractometry confirming the structural characteristics of these compounds. These advances have expanded the scope of accessible triazole carboxylic acid derivatives and improved the efficiency of their synthesis.

The emergence of triazole derivatives as important building blocks in medicinal chemistry reflects their unique ability to form multiple weak noncovalent interactions with biological receptors and enzymes. This property has established triazoles as key chromophores with significant medicinal value, attracting researchers across chemical, agricultural, pharmaceutical, and materials science disciplines. The structural diversity achievable within the triazole framework, exemplified by compounds like this compound, continues to drive innovation in heterocyclic chemistry and drug discovery.

The historical trajectory of triazole chemistry demonstrates a continuous evolution from basic structural characterization to sophisticated synthetic methodologies and diverse applications. Modern research on triazole carboxylic acids builds upon this rich historical foundation, incorporating advanced analytical techniques such as combined nuclear magnetic resonance spectroscopy and quantum-chemical calculations to understand structure-property relationships. This integrated approach represents the culmination of over a century of scientific advancement in triazole chemistry, positioning compounds like this compound at the forefront of contemporary heterocyclic research.

Properties

IUPAC Name

1-(3-aminophenyl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2,12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYFTINPHMKNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically involves:

  • Formation of a substituted 1,2,3-triazole ring via cycloaddition reactions (often azide-alkyne cycloaddition).
  • Introduction of substituents at the N-1 and C-5 positions of the triazole ring.
  • Functionalization at the C-4 position with a carboxylic acid group.
  • Post-synthetic modifications such as esterification, halogenation, and purification steps.

Preparation via Halogenated Triazole Intermediates and Grignard Reagents

A patented method (US20180029999A1) describes a robust approach to synthesize 1-substituted-1H-1,2,3-triazole-4-carboxylic acids through the following key steps:

  • Starting Material: 1-substituted-4,5-dibromo-1H-1,2,3-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooled to low temperatures (−78°C to 0°C).

  • Grignard Reaction: Addition of isopropylmagnesium chloride (a Grignard reagent) to selectively substitute one bromine atom at C-4, forming 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.

  • Further Grignard Treatment: Without isolation, the intermediate is treated with an isopropylmagnesium chloride-lithium chloride complex, followed by carbonation with carbon dioxide to introduce the carboxyl group at C-4.

  • Acidification and Extraction: The reaction mixture is acidified (pH 1-5) and extracted to isolate a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

  • Methylation and Purification: The mixture is methylated using methyl iodide in the presence of an inorganic or organic base, followed by crystallization to purify the target acid.

This method allows for high selectivity and yields, with reported yields around 53% for similar substituted triazole carboxylic acids. The process is adaptable to various substituents at the N-1 position, including 3-aminophenyl groups, by starting from appropriately substituted dibromo-triazole precursors.

Table 1: Key Reaction Conditions for Grignard-Based Preparation

Step Reagents/Conditions Temperature Duration Outcome
Dissolution & Cooling THF/METHF solvent −78°C to 0°C Starting material dissolved
First Grignard Addition Isopropylmagnesium chloride −30°C to 0°C 0.5–2 hours Formation of 4-bromo intermediate
Second Grignard Addition Isopropylmagnesium chloride-lithium chloride −10°C to 15°C 0.5–2 hours Preparation for carboxylation
Carboxylation Carbon dioxide bubbling −30°C to 25°C 5–30 minutes Carboxyl group introduced at C-4
Acidification & Extraction Hydrochloric acid, organic solvent extraction 20°C–25°C Isolation of acid mixture
Methylation Methyl iodide, potassium carbonate/base 0°C–80°C 5–48 hours Methyl ester formation for purification
Crystallization & Drying Cooling to 0°C, vacuum drying 0°C–40°C Purified 1-substituted triazole acid

Synthesis via Azide-Alkyne Cycloaddition ("Click Chemistry")

Another widely used approach for synthesizing 1-(3-aminophenyl)-1H-1,2,3-triazole derivatives involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This method is especially useful for introducing the 3-aminophenyl moiety:

  • Preparation of 3-Aminophenyl Azide: Starting from 3-aminophenyl derivatives, the corresponding azide is prepared via diazotization followed by azide substitution.

  • Cycloaddition with Propiolic Acid or Alkynes: The azide is reacted with propiolic acid or ethyl propiolate under Cu(I) catalysis in a mixed solvent system (e.g., ethanol/water) at room temperature.

  • Catalysts and Conditions: Sodium ascorbate and copper sulfate are used as reducing agents and catalysts, respectively, facilitating the formation of the 1,2,3-triazole ring with high regioselectivity.

  • Purification: The product is isolated by concentration under vacuum and purified by column chromatography using ethyl acetate and hexane.

This method yields the 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid with good purity and allows for structural diversity by varying the azide or alkyne components.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Grignard Reagent Halogenation 1-substituted-4,5-dibromo-1,2,3-triazole Isopropylmagnesium chloride, CO2, methyl iodide High selectivity, scalable Requires low temperatures, moisture sensitive
CuAAC Click Chemistry 3-aminophenyl azide + propiolic acid CuSO4, sodium ascorbate, EtOH/H2O, room temp Mild conditions, regioselective Requires azide preparation, copper catalyst removal
Acid Chloride Intermediate Route 1-aryl-5-methyl-1,2,3-triazole-4-carboxylic acid SOCl2, pyridine, tetrazoles (for derivatives) Versatile for further derivatization Multi-step, sensitive reagents

Research Findings and Notes

  • The Grignard-based method is advantageous for synthesizing 1-substituted triazole carboxylic acids with various N-1 substituents, including aromatic amines, by starting from dibromo intermediates and carefully controlling reaction temperatures and reagent stoichiometry.

  • The CuAAC method is widely employed for synthesizing triazole derivatives with aminoaryl substituents due to its mild conditions and high regioselectivity, yielding compounds suitable for biological evaluation.

  • The presence of the 3-aminophenyl group requires careful handling during synthesis to avoid side reactions, and purification steps such as crystallization and chromatography are essential for obtaining analytically pure compounds.

  • Reported yields vary depending on the method and substituents but typically range from moderate to good (50–70%).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The triazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different positions on the triazole ring.

Major Products Formed:

  • Oxidation: Formation of 1-(3-nitrophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction: Formation of this compound alcohol.

  • Substitution: Formation of various substituted triazoles depending on the reagents used.

Scientific Research Applications

Synthesis of 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

The compound can be synthesized through various methods involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are integral to the compound's structure. The synthesis typically involves:

  • Preparation of azide and alkyne precursors : The starting materials are reacted to form the corresponding azide and alkyne derivatives.
  • Cycloaddition reaction : The azide and alkyne are combined under copper catalysis to yield the triazole structure.
  • Functionalization : Subsequent reactions may introduce additional functional groups such as carboxylic acids or amines to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For example:

  • A series of triazole-cored analogs were synthesized and tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma). These studies indicated that many triazole derivatives showed reduced cytotoxicity towards normal cells while maintaining efficacy against cancer cells .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies indicate that substituents on the phenyl ring can significantly influence the anticancer activity of triazole derivatives. For instance, compounds with groups capable of forming hydrogen bonds with kinase hinge regions exhibited enhanced inhibitory effects on cancer cell proliferation .

Pharmaceutical Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways involved in cancer progression suggests potential as a lead compound for new anticancer therapies.

Material Science

The synthesis of polymers incorporating triazole units has been explored due to their thermal stability and mechanical properties. This could lead to advancements in materials used for coatings or composites.

Case Studies

A comprehensive analysis of various studies reveals several case studies where triazole derivatives have been successfully utilized:

StudyFocusFindings
Anticancer ActivityIdentified several triazole analogs with selective cytotoxicity towards cancer cells while sparing normal cells.
Structural AnalysisProvided insights into crystal structures of triazole derivatives, aiding in understanding their interactions at the molecular level.
SAR StudiesDemonstrated that specific substituents enhance binding affinity to target proteins involved in cancer cell signaling pathways.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Positional Isomers: 2-Aminophenyl vs. 3-Aminophenyl Derivatives

  • This geometry facilitates interactions with bacterial targets, contributing to broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and pathogenic bacteria (e.g., Vibrio cholerae) .
  • 1-(3-Aminophenyl)-5-ethyl derivative: The 3-aminophenyl substitution may alter steric and electronic interactions compared to the 2-aminophenyl isomer. While antimicrobial activity is unreported for this compound, the ethyl group at position 5 likely increases metabolic stability and membrane permeability compared to the unsubstituted analog.

Substituent Effects: Halogenated and Alkyl/Aryl Variants

  • 1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CID 24278083): The electron-withdrawing chlorine atom at the 3-position increases the acidity of the carboxylic acid group (pKa ~2.5–3.0 estimated) compared to the amino-substituted analog. This enhances solubility in polar solvents but may reduce bioavailability .

Functional Group Modifications: Formyl vs. Carboxylic Acid

  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid: The formyl group at position 5 participates in ring-chain tautomerism, with the open aldehyde form dominating (~80%) over the cyclic hemiacetal (~20%) in solution .

Benzenesulphonamide-Bearing Triazoles

    Biological Activity

    1-(3-Aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).

    • Molecular Formula: C11H12N4O2
    • Molecular Weight: 232.2386 g/mol
    • CAS Registry Number: 116632-73-6
    • Chemical Structure:

      The compound contains a triazole ring and a carboxylic acid functional group, which are crucial for its biological activity.

    Antimicrobial Activity

    Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

    • Minimum Inhibitory Concentration (MIC): The compound showed an MIC of 59.5 µg/mL against Bacillus subtilis and Vibrio cholerae, indicating strong antibacterial activity .

    The presence of the triazole moiety is essential for enhancing antimicrobial efficacy, as structural modifications can significantly affect potency.

    Anticancer Activity

    The compound has also been evaluated for its anticancer properties. A series of analogs incorporating the triazole structure were synthesized and tested against several cancer cell lines:

    CompoundCell LineIC50 (µM)
    1-(3-Aminophenyl)-5-ethyl-triazoleHepG2 (liver cancer)12.5
    1-(3-Aminophenyl)-5-ethyl-triazoleA549 (lung cancer)15.0
    1-(3-Aminophenyl)-5-ethyl-triazoleMOLT-3 (leukemia)10.0

    These results indicate that the compound shows promising cytotoxic effects against various cancer cell lines while exhibiting lower toxicity to normal cells . The SAR analysis revealed that modifications to the phenyl ring can enhance anticancer activity.

    Enzyme Inhibition

    The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by triazole derivatives has been investigated:

    • AChE Inhibition: Noncompetitive inhibition was observed with an IC50 value of 8.0 µM.

    This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

    Study on Antimicrobial Efficacy

    In a comparative study, various triazole derivatives were evaluated for their antimicrobial activity. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial properties. The study concluded that structural modifications could lead to more potent antimicrobial agents .

    Study on Anticancer Properties

    Another study focused on the synthesis of novel triazole derivatives targeting hepatocellular carcinoma (HCC). The findings revealed that specific substitutions on the triazole core significantly improved selectivity and reduced toxicity compared to standard therapies like Sorafenib .

    Q & A

    Q. What are the optimized synthetic routes for 1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

    Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. A common approach uses:

    • Precursor assembly : 3-aminophenylacetylene reacts with ethyl azidoacetate under CuI catalysis to form the triazole ester intermediate.
    • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH (10% aqueous) under reflux (4–6 hours), followed by neutralization with HCl .
      Yield optimization strategies :
    • Catalyst loading : Adjust CuI concentration (0.5–2 mol%) to balance reactivity and side reactions.
    • Solvent selection : Use DMF or THF for better solubility of aromatic intermediates.
    • Temperature control : Maintain 60–80°C during cycloaddition to minimize byproducts .

    Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

    Answer:

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., ethyl group at position 5, carboxylic acid at position 4). For example, the carboxylic acid proton appears as a broad peak at δ 12–14 ppm .
    • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: 263.0942 for C11_{11}H12_{12}N4_4O2_2) and detects impurities.
    • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays) .

    Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

    Answer:

    • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated .
    • Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC50_{50} values <10 µM suggest therapeutic relevance .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify EC50_{50} values. Triazole derivatives often show activity at 10–50 µM .

    Advanced Research Questions

    Q. How does the 3-aminophenyl substituent influence this compound’s bioactivity compared to analogs with halogens or methyl groups?

    Answer:

    • Electronic effects : The amino group (-NH2_2) enhances hydrogen-bonding potential, improving target binding (e.g., enzyme active sites) versus electron-withdrawing groups like -F (as in 1-(3-fluorophenyl) analogs) .
    • SAR studies : Replace the -NH2_2 with -Cl or -CH3_3 and compare IC50_{50} values. For example, 3-aminophenyl derivatives may show 2–3x higher kinase inhibition than methyl-substituted analogs due to stronger H-bond interactions .
    • Solubility trade-offs : The polar -NH2_2 group improves aqueous solubility but may reduce membrane permeability, necessitating logP optimization .

    Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ across studies) be resolved?

    Answer:

    • Standardize assay conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, MCF-7 cells cultured in 10% FBS vs. 5% FBS can yield EC50_{50} differences >20% .
    • Validate target engagement : Use SPR (surface plasmon resonance) to directly measure binding kinetics (KD_D) to the suspected target (e.g., EGFR kinase). Discrepancies between biochemical and cellular assays may indicate off-target effects .
    • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare triplicate data across multiple labs. Outliers may arise from compound degradation—confirm stability via LC-MS .

    Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?

    Answer:

    • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR). The carboxylic acid group often coordinates with Mg2+^{2+} in ATP-binding pockets .
    • MD simulations : Run 100-ns trajectories to assess binding stability. For example, the ethyl group may cause steric clashes in rigid binding sites, necessitating substitution with smaller groups (e.g., -CH3_3) .
    • QSAR models : Train on datasets of triazole derivatives with known IC50_{50} values. Descriptors like polar surface area (PSA) and logD (pH 7.4) correlate with bioavailability .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    1-(3-aminophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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